4-Methoxyphenyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl methacrylate is an organic compound with the molecular formula C11H12O3. It is a methacrylate ester derived from methacrylic acid and 4-methoxyphenol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers due to its reactive methacrylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl methacrylate typically involves the esterification of methacrylic acid with 4-methoxyphenol. One common method includes the use of methacrylic anhydride and 4-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethyl acetate at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyphenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers.
Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 4-methoxyphenol.
Common Reagents and Conditions:
Polymerization: Initiators like 2,2’-azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Hydrolysis: Acidic or basic aqueous solutions are used to cleave the ester bond.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Substitution: Derivatives with different functional groups on the aromatic ring.
Hydrolysis: Methacrylic acid and 4-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl methacrylate is utilized in various scientific research applications:
Polymer Chemistry: It is used to synthesize functional polymers with specific properties for coatings, adhesives, and biomedical applications.
Material Science: The compound is employed in the development of advanced materials with tailored mechanical and thermal properties.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes addition reactions with other monomers, leading to the formation of long polymer chains. The presence of the methoxy group can influence the reactivity and properties of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
2-Methoxyphenyl methacrylate: Similar structure but with the methoxy group in the ortho position.
4-Methylphenyl methacrylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl methacrylate is unique due to the presence of the methoxy group in the para position, which can influence its reactivity and the properties of the polymers formed. This positional isomerism can lead to differences in the physical and chemical properties of the resulting materials .
Eigenschaften
CAS-Nummer |
10430-85-0 |
---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(12)14-10-6-4-9(13-3)5-7-10/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
WIZMCLXMWBKNKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.